

An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl Oleate

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Compound of Interest

Compound Name: Ethyl Oleate

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For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of **ethyl oleate** ($C_{20}H_{38}O_2$), a fatty acid ester of significant interest in the pharmaceutical, cosmetic, and biofuel industries.^[1] As a primary vehicle for intramuscular drug delivery and a key component in various formulations, a thorough understanding of its thermodynamic behavior is paramount for process optimization, stability analysis, and formulation design.^[1] This document synthesizes critically evaluated data for key parameters including density, viscosity, specific heat capacity, thermal conductivity, vapor pressure, and key thermal transition points. Furthermore, it details the standardized experimental methodologies for the determination of these properties, providing a self-validating framework for researchers. The causality behind experimental choices is elucidated, grounding the protocols in fundamental thermodynamic principles. All data is presented in accessible tabular and graphical formats, and key experimental workflows are visualized using process flow diagrams.

Introduction: The Significance of Thermodynamic Properties in the Application of Ethyl Oleate

Ethyl oleate, the ester formed from the condensation of oleic acid and ethanol, is a colorless to pale yellow, oily liquid.^[1] Its utility as a solvent for lipophilic drugs, a lubricant, and a plasticizer stems directly from its physicochemical characteristics.^[1] In pharmaceutical applications, particularly in the formulation of parenteral drugs, properties such as viscosity and density are critical for injectability and drug release kinetics. For instance, a lower viscosity compared to fixed oils like peanut oil allows for more rapid absorption by body tissues.

The thermal properties of **ethyl oleate**, including its specific heat capacity and thermal conductivity, are crucial for heat transfer calculations in manufacturing processes, such as sterilization and formulation mixing. Furthermore, its boiling point, flash point, and vapor pressure are vital for safety assessments and for processes involving heating or vacuum. In the context of its use as a biofuel or biofuel additive, the enthalpy of combustion is a primary determinant of its energy content.

This guide is structured to provide a detailed exploration of each of these key thermodynamic properties, offering both quantitative data and the experimental context for their measurement.

Fundamental Properties and Identification

A foundational understanding of the basic physical and chemical identifiers of **ethyl oleate** is essential before delving into its thermodynamic properties.

Property	Value	Source
Chemical Formula	C ₂₀ H ₃₈ O ₂	^[1]
Molar Mass	310.51 g/mol	^[2]
Appearance	Colorless to light yellow oily liquid	^[1]
CAS Number	111-62-6	^[2]
Melting Point	-32 °C (241.15 K)	^[2]
Boiling Point	216-218 °C (489.15-491.15 K) at 15 mmHg	^[1]
Flash Point	> 113 °C	^[1]

Density

The density of **ethyl oleate** is a critical parameter for dosage calculations, fluid handling, and modeling of injection processes. It is a temperature-dependent property, generally decreasing with increasing temperature.

Density Data

The density of **ethyl oleate** has been experimentally determined at various temperatures. The following table summarizes these findings.

Temperature (°C)	Temperature (K)	Density (g/cm ³)	Source
20	293.15	0.872	[3]
25	298.15	0.870	[2]
40	313.15	0.860	[4]
60	333.15	0.847	[4]
80	353.15	0.834	[4]
90	363.15	0.827	[4]

Experimental Determination of Density: ASTM D4052

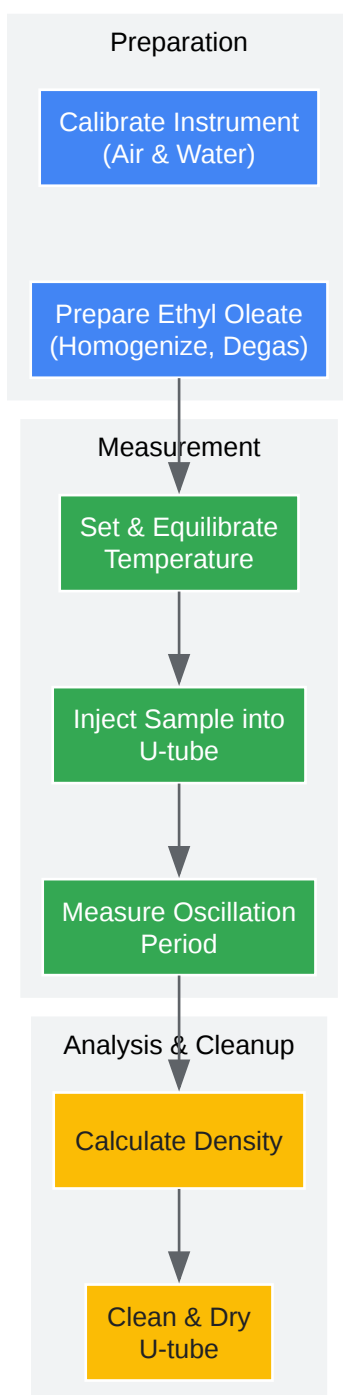
The accurate determination of liquid density is routinely achieved using a digital density meter, following the protocol outlined in ASTM D4052. This method is based on the oscillating U-tube principle.

Causality of Experimental Choices: The oscillating U-tube method is favored due to its high precision, small sample volume requirement, and rapid measurement time. The frequency of oscillation of the U-tube is directly related to the mass of the liquid within it, allowing for a precise calculation of density. Temperature control is critical as density is highly sensitive to thermal fluctuations.

Experimental Protocol: ASTM D4052 - Density Measurement by Oscillating U-Tube

- **Instrument Calibration:** Calibrate the digital density meter with two reference standards of known density, typically dry air and deionized water.
- **Sample Preparation:** Ensure the **ethyl oleate** sample is homogenous and free of air bubbles. If necessary, degas the sample using an ultrasonic bath.
- **Temperature Equilibration:** Set the desired measurement temperature on the instrument and allow it to stabilize.
- **Sample Injection:** Inject the **ethyl oleate** sample into the oscillating U-tube, ensuring no air bubbles are introduced.
- **Measurement:** The instrument measures the oscillation period of the U-tube containing the sample.
- **Data Conversion:** The instrument's software converts the oscillation period into a density value based on the calibration.
- **Cleaning:** Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

Visualization of the Density Measurement Workflow



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Caption: Workflow for density determination using ASTM D4052.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for the formulation and administration of injectable drug products. **Ethyl oleate**'s relatively low viscosity is advantageous for intramuscular injections.

Viscosity Data

The viscosity of **ethyl oleate** is highly dependent on temperature, decreasing significantly as temperature increases.

Temperature (°C)	Temperature (K)	Dynamic Viscosity (mPa·s)	Kinematic Viscosity (mm ² /s)	Source
20	293.15	5.22	6.00	[4]
25	298.15	4.45	5.11	[4]
40	313.15	2.98	3.47	[4]
60	333.15	1.96	2.32	[4]
80	353.15	1.36	1.63	[4]
90	363.15	1.12	1.35	[4]

Experimental Determination of Viscosity: ASTM D445 and ASTM D7042

Two primary standard methods are employed for the determination of viscosity: ASTM D445 (kinematic viscosity by glass capillary viscometer) and ASTM D7042 (dynamic viscosity by Stabinger viscometer).

Causality of Experimental Choices:

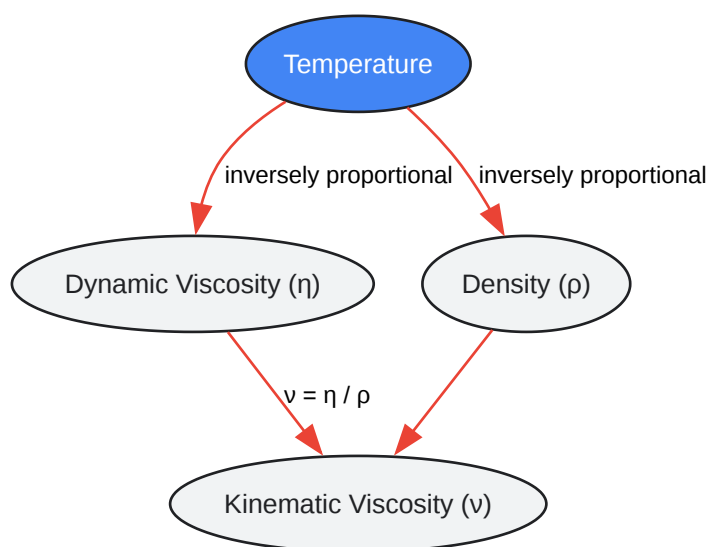
- ASTM D445: This is a traditional and highly accurate method that directly measures kinematic viscosity by timing the flow of a liquid through a calibrated capillary under gravity. It is a fundamental method but can be time-consuming.

- ASTM D7042: This method offers a more automated and rapid approach, measuring dynamic viscosity using a rotational viscometer. It also simultaneously measures density, allowing for the calculation of kinematic viscosity. This is particularly advantageous for high-throughput screening.

Experimental Protocol: ASTM D445 - Kinematic Viscosity Measurement

- Viscometer Selection: Choose a calibrated glass capillary viscometer of the appropriate size for the expected viscosity of **ethyl oleate**.
- Sample Preparation: Filter the **ethyl oleate** sample to remove any particulate matter.
- Temperature Control: Place the viscometer in a constant temperature bath maintained at the desired temperature with high precision (± 0.02 °C).
- Sample Loading: Introduce the sample into the viscometer.
- Flow Time Measurement: After temperature equilibration, measure the time it takes for the liquid to flow between two marked points on the viscometer.
- Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

Visualization of the Viscosity Measurement Relationship



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Caption: Relationship between temperature, density, and viscosity.

Specific Heat Capacity

Specific heat capacity (C_p) is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. This property is essential for designing and controlling thermal processes involving **ethyl oleate**.

Specific Heat Capacity Data

Experimental data on the temperature dependence of the specific heat capacity of **ethyl oleate** is limited. However, a value at standard conditions and predictive models for esters can provide useful estimates.

Temperature (°C)	Temperature (K)	Specific Heat Capacity (kJ/kg·K)	Source
25	298.15	1.975	[5]

It is generally observed that the specific heat capacity of liquids increases with temperature. For fatty acid esters, this increase is typically close to linear over moderate temperature ranges.

Experimental Determination of Specific Heat Capacity: ASTM E1269

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the specific heat capacity of liquids as a function of temperature, following the ASTM E1269 standard.

Causality of Experimental Choices: The DSC method is based on measuring the difference in heat flow between a sample and a reference as a function of temperature. By comparing the heat flow of the sample to that of a known standard (sapphire), the specific heat capacity can be accurately determined. This method is advantageous due to its small sample size, wide temperature range, and ability to provide continuous data.

Experimental Protocol: ASTM E1269 - Specific Heat Capacity by DSC

- **Baseline Correction:** Perform a run with an empty sample pan and an empty reference pan to obtain a baseline heat flow.
- **Standard Measurement:** Place a sapphire standard of known mass in the sample pan and run the same temperature program to measure its heat flow.
- **Sample Measurement:** Replace the sapphire standard with a known mass of **ethyl oleate** in a hermetically sealed pan and repeat the temperature program.
- **Calculation:** The specific heat capacity of the **ethyl oleate** is calculated at each temperature by comparing its heat flow to the baseline and the sapphire standard's heat flow.

Thermal Conductivity

Thermal conductivity (k) is a measure of a material's ability to conduct heat. This property is crucial for heat transfer modeling in processes such as heating, cooling, and sterilization of **ethyl oleate** formulations.

Thermal Conductivity Data

Similar to specific heat capacity, comprehensive experimental data for the temperature dependence of **ethyl oleate**'s thermal conductivity is not widely available. A value at standard conditions is provided below. Predictive models for fatty acid esters suggest that thermal conductivity generally decreases with increasing temperature.

Temperature (°C)	Temperature (K)	Thermal Conductivity (W/m·K)	Source
25	298.15	0.139	[5]

Experimental Determination of Thermal Conductivity: Transient Hot-Wire Method

The transient hot-wire method is a highly accurate technique for measuring the thermal conductivity of liquids.

Causality of Experimental Choices: This method involves immersing a thin platinum wire in the liquid and applying a sudden electrical current. The wire acts as both a line heat source and a resistance thermometer. The rate of temperature increase of the wire is directly related to the thermal conductivity of the surrounding fluid. The transient nature of the measurement minimizes the effects of natural convection, leading to highly accurate results.

Experimental Protocol: Transient Hot-Wire Method

- **Cell Assembly:** Place the **ethyl oleate** sample in a measurement cell containing the platinum hot wire.
- **Temperature Equilibration:** Bring the cell to the desired measurement temperature and allow it to stabilize.
- **Heating and Measurement:** Apply a step-wise heating current to the wire and simultaneously record the change in its resistance (and thus temperature) over a short period (typically a few seconds).
- **Data Analysis:** The thermal conductivity is determined from the slope of a plot of the temperature rise versus the logarithm of time.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a critical parameter for processes involving heating, vacuum, or evaporation.

Vapor Pressure Data

The vapor pressure of **ethyl oleate** is low at ambient temperatures but increases significantly with temperature.

Temperature (°C)	Temperature (K)	Vapor Pressure (kPa)	Source
227.83	500.98	2.67	[6]
251.30	524.45	6.67	[6]
260.82	533.97	9.33	[6]

The Antoine equation can be used to model the vapor pressure of **ethyl oleate** over a range of temperatures:

$$\log_{10}(P) = A - (B / (T + C))$$

Where P is the vapor pressure, T is the temperature, and A, B, and C are Antoine constants specific to **ethyl oleate**.

Enthalpy of Combustion

The enthalpy of combustion is the heat released during the complete combustion of a substance. For **ethyl oleate**, this is a key parameter in the context of its potential use as a biofuel.

Enthalpy of Combustion Data

The standard liquid enthalpy of combustion for **ethyl oleate** has been determined experimentally.

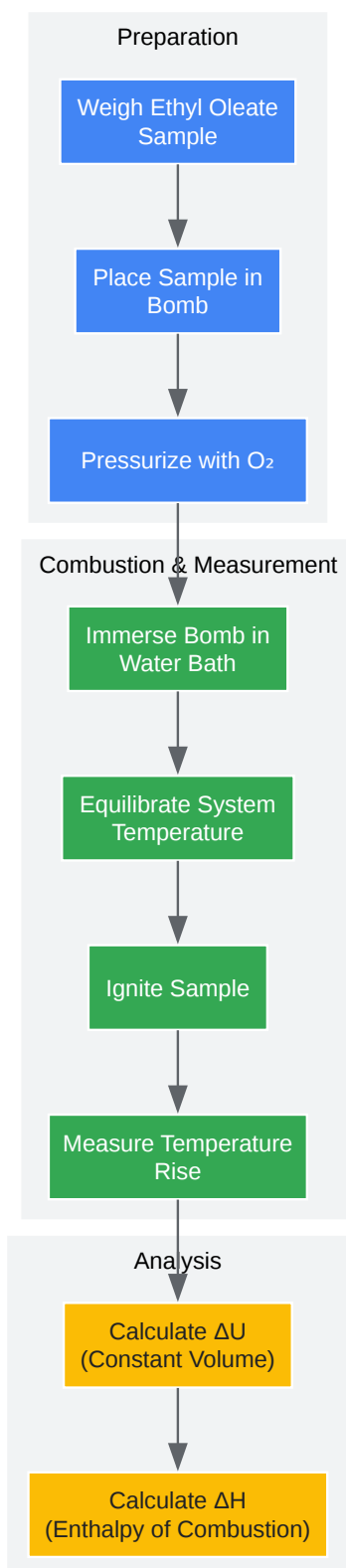
Property	Value (kJ/mol)	Source
Standard Liquid Enthalpy of Combustion ($\Delta H^\circ_{\text{liquid}}$)	-12525 \pm 12	[7]

Experimental Determination of Enthalpy of Combustion: Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of liquid and solid samples.

Causality of Experimental Choices: The sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured. This allows for the calculation of the heat of combustion at constant volume (ΔU). The enthalpy of combustion (ΔH) can then be calculated from ΔU .

Visualization of the Bomb Calorimetry Workflow



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Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Conclusion

The thermodynamic properties of **ethyl oleate** are integral to its successful application across various scientific and industrial domains. This guide has provided a consolidated resource of key thermodynamic data, grounded in established experimental methodologies. The temperature-dependent nature of properties like density and viscosity has been highlighted, and the protocols for their measurement have been detailed to ensure scientific rigor and reproducibility. While comprehensive experimental data for the temperature dependence of specific heat capacity and thermal conductivity remains an area for further investigation, the presented values and predictive trends offer a solid foundation for researchers and drug development professionals. A thorough understanding and application of the data and methods outlined herein will facilitate the development of robust, stable, and effective **ethyl oleate**-based formulations and processes.

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Email: info@benchchem.com